Gly-arg-gly-asp-ser

Übersicht

Beschreibung

Gly-Arg-Gly-Asp-Ser ist ein Pentapeptid, das aus den Aminosäuren Glycin, Arginin, Asparaginsäure und Serin besteht. Diese Sequenz stammt von Fibronectin, einem hochmolekularen Glykoprotein, das in der extrazellulären Matrix vorkommt. This compound ist bekannt für seine Rolle bei der Zellanhaftung, Migration und Differenzierung und ist somit ein wichtiges Molekül in verschiedenen biologischen Prozessen und medizinischen Anwendungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound erfolgt in der Regel durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition geschützter Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Anlagerung der ersten Aminosäure: Die Carboxylgruppe der ersten Aminosäure (Glycin) wird an das Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminogruppe der Aminosäure wird entfernt.

Kupplung: Die nächste Aminosäure (Arginin) wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden für die restlichen Aminosäuren (Glycin, Asparaginsäure und Serin) wiederholt.

Abspaltung: Das fertige Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um den Prozess zu optimieren und eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) ist üblich für die Reinigung .

Chemische Reaktionsanalyse

Reaktionstypen

This compound kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann an den Methionin- oder Cysteinresten stattfinden, falls diese in der Peptidsequenz vorhanden sind.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere Aminosäuren substituiert werden, um die Eigenschaften des Peptids zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate und Kupplungsreagenzien wie HATU oder DIC.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden. So kann beispielsweise die Oxidation zur Bildung von Sulfoxiden oder Sulfonderivaten führen, während die Reduktion freie Thiole liefern kann .

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Entwicklung neuartiger Peptide und Proteine verwendet.

Biologie: Spielt eine entscheidende Rolle bei Zellanhaftung, Migration und Differenzierungsstudien.

Medizin: Wird in Medikamententrägersystemen, Tissue Engineering und regenerativer Medizin eingesetzt.

Industrie: Anwendung bei der Entwicklung von Biomaterialien und Oberflächenbeschichtungen zur Verbesserung der Zellanhaftung

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch Bindung an Integrinrezeptoren auf der Zelloberfläche. Diese Interaktion löst eine Kaskade von intrazellulären Signalwegen aus, die die Zellanhaftung, Migration und Differenzierung regulieren. Das Peptid bindet spezifisch an Integrinrezeptoren αvβ3 und αvβ5, mit geschätzten IC50-Werten von etwa 5 bzw. 6,5 μM .

Wissenschaftliche Forschungsanwendungen

Gly-Arg-Gly-Asp-Ser has a wide range of applications in scientific research:

Chemistry: Used as a building block for designing novel peptides and proteins.

Biology: Plays a crucial role in cell adhesion, migration, and differentiation studies.

Medicine: Utilized in drug delivery systems, tissue engineering, and regenerative medicine.

Industry: Applied in the development of biomaterials and surface coatings to enhance cell adhesion

Wirkmechanismus

Target of Action

The primary target of the peptide Gly-Arg-Gly-Asp-Ser (GRGDSP) is integrin , a family of cell surface receptors . Integrins play a crucial role in cell adhesion, a process that is essential for cell migration, differentiation, and survival .

Mode of Action

GRGDSP interacts with its targets, the integrins, through a specific sequence of amino acids, known as the RGD (Arg-Gly-Asp) motif . This motif is recognized by certain integrins, leading to the binding of the peptide to the integrin . This interaction can inhibit the adherence of cells (such as tumor cells) to the endothelial cells of blood vessels, limiting metastasis .

Biochemical Pathways

The interaction of GRGDSP with integrins affects various biochemical pathways. The binding of GRGDSP to integrins can disrupt the normal function of these proteins, affecting processes such as cell adhesion, migration, and survival . .

Result of Action

The binding of GRGDSP to integrins can have various effects at the molecular and cellular levels. For example, it can inhibit cell adhesion, potentially limiting the spread of cancer cells . It can also promote cell spreading and increase cell viability when introduced into certain types of hydrogels .

Biochemische Analyse

Biochemical Properties

Gly-Arg-Gly-Asp-Ser plays a crucial role in biochemical reactions. It binds to integrin receptors αvβ3 and αvβ5 . The interaction between this compound and these integrin receptors is essential for various cellular functions.

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its interaction with integrin receptors can trigger intracellular signaling pathways, leading to changes in gene expression and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to integrin receptors, which can lead to the activation or inhibition of enzymes involved in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this peptide can have long-term effects on cellular function

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Arg-Gly-Asp-Ser typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The carboxyl group of the first amino acid (glycine) is attached to the resin.

Deprotection: The protecting group on the amino acid’s amino group is removed.

Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for the remaining amino acids (glycine, aspartic acid, and serine).

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .

Analyse Chemischer Reaktionen

Types of Reactions

Gly-Arg-Gly-Asp-Ser can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine or cysteine residues if present in the peptide sequence.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiols .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Arg-Gly-Asp-Ser: Eine weitere Peptidsequenz, die von Fibronectin abgeleitet ist und für ihre Rolle bei der Zellanhaftung bekannt ist.

Gly-Arg-Ala-Asp-Ser-Pro: Eine Variante von Gly-Arg-Gly-Asp-Ser mit einem zusätzlichen Alaninrest.

Gly-Pro-Arg-Pro: Ein Peptid mit einer anderen Sequenz, aber ähnlichen Zellanhaftungseigenschaften

Einzigartigkeit

This compound ist einzigartig aufgrund seiner spezifischen Sequenz und hohen Affinität zu Integrinrezeptoren, was es zu einem wertvollen Werkzeug in verschiedenen biologischen und medizinischen Anwendungen macht. Seine Fähigkeit, die Zellanhaftung und Migration zu fördern, unterscheidet es von anderen Peptiden .

Eigenschaften

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N8O9/c18-5-11(27)23-8(2-1-3-21-17(19)20)14(31)22-6-12(28)24-9(4-13(29)30)15(32)25-10(7-26)16(33)34/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNVSYKVCGAEHK-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914518 | |

| Record name | 3-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96426-21-0 | |

| Record name | Glycyl-arginyl-glycyl-aspartyl-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096426210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: GRGDS is a pentapeptide containing the minimal amino acid sequence Arg-Gly-Asp (RGD) recognized by various integrin receptors on the surface of cells [, , ]. Integrins are transmembrane receptors that mediate cell-to-cell and cell-to-extracellular matrix (ECM) adhesion []. GRGDS competitively binds to integrins, preventing the binding of natural ligands such as fibronectin, vitronectin, and collagen [].

ANone: Blocking integrin function with GRGDS can have various downstream effects, including:

- Inhibition of platelet aggregation: GRGDS inhibits the binding of fibrinogen to platelet glycoprotein IIb/IIIa (αIIbβ3 integrin), preventing platelet aggregation [, ].

- Inhibition of cell adhesion and spreading: GRGDS can inhibit the attachment and spreading of various cell types, including fibroblasts, osteoblasts, and tumor cells, by blocking their interaction with ECM proteins [, , , ].

- Modulation of cell signaling: Integrin engagement activates various intracellular signaling pathways involved in cell survival, proliferation, migration, and differentiation. GRGDS binding can disrupt these signaling events and alter cellular behavior [, ].

ANone: The molecular formula of GRGDS is C21H39N9O11, and its molecular weight is 589.6 g/mol.

ANone: While spectroscopic data like NMR or IR might be available for GRGDS, the provided research papers primarily focus on its biological activity and mechanism of action, not its detailed structural characterization.

A: GRGDS is often incorporated into biomaterials to improve cell adhesion, proliferation, and differentiation [, ]. For example, GRGDS can be immobilized on titanium surfaces to enhance the osseointegration of dental implants [].

ANone: GRGDS is a peptide and does not possess intrinsic catalytic properties. Its activity relies on its ability to bind to integrins and modulate their function.

ANone: The provided research papers primarily focus on experimental studies of GRGDS. While computational studies could offer valuable insights into GRGDS-integrin interactions, such studies are not covered in the provided abstracts.

A: Even minor modifications to the RGD sequence, such as substituting Asp with Glu, can significantly reduce the peptide's ability to inhibit integrin binding and cell adhesion [, ]. The flanking residues outside the RGD motif can also influence activity and selectivity for different integrin subtypes [, ]. Cyclization of the peptide can enhance its potency and stability [].

ANone: The stability of GRGDS can be affected by factors like pH, temperature, and the presence of enzymes. Specific stability data under various conditions is not reported in the provided abstracts.

A: Encapsulating GRGDS into liposomes or nanoparticles can improve its stability, control its release, and enhance its delivery to target cells or tissues [, ].

ANone: The provided research primarily focuses on the fundamental mechanism of action, structure-activity relationship, and in vitro/in vivo effects of GRGDS. Information regarding SHE regulations, PK/PD, toxicity, drug delivery strategies, analytical methods, environmental impact, and other aspects mentioned in your query are not discussed in the provided abstracts.

ANone:

- Discovery of the RGD sequence as a cell-binding motif: The identification of the RGD sequence in fibronectin and its role in mediating cell adhesion was a significant milestone [].

- Development of synthetic RGD peptides as integrin antagonists: The synthesis of GRGDS and other RGD-containing peptides allowed researchers to investigate the function of specific integrins and explore their therapeutic potential [].

- Incorporation of GRGDS into biomaterials: The use of GRGDS to functionalize biomaterials and improve their biocompatibility represents an important application of this peptide [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

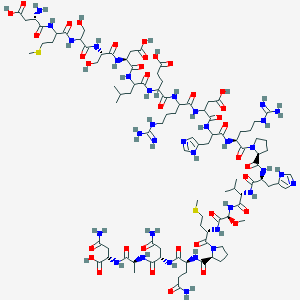

![(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-24,56-bis(2-carboxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27,83-dimethyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39,77-tri(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B549867.png)

![(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B549875.png)